molecular formula C15H16O4 B14640426 (1,1'-Biphenyl)-4-ol, 3,4',5-trimethoxy- CAS No. 54961-04-5

(1,1'-Biphenyl)-4-ol, 3,4',5-trimethoxy-

Cat. No.: B14640426
CAS No.: 54961-04-5
M. Wt: 260.28 g/mol
InChI Key: MKDRXVRMAGKWEO-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- is an organic compound with the molecular formula C15H16O3 It is a derivative of biphenyl, where the biphenyl core is substituted with hydroxyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl as the core structure.

    Hydroxylation: The hydroxyl group at the 4 position is introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of (1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and hydroxylation reactions.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Quinones and other oxidized compounds.

    Reduced Derivatives: Alcohols and other reduced forms.

    Substituted Derivatives: Compounds with different functional groups replacing the methoxy or hydroxyl groups.

Scientific Research Applications

(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1,1’-Biphenyl)-4-ol, 3,4’,5-trihydroxy-: Similar structure but with hydroxyl groups instead of methoxy groups.

    (1,1’-Biphenyl)-4-ol, 3,4’,5-trimethyl-: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

54961-04-5

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2,6-dimethoxy-4-(4-methoxyphenyl)phenol

InChI

InChI=1S/C15H16O4/c1-17-12-6-4-10(5-7-12)11-8-13(18-2)15(16)14(9-11)19-3/h4-9,16H,1-3H3

InChI Key

MKDRXVRMAGKWEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)O)OC

Origin of Product

United States

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